19-Hydroxy Androstendione-19-d2

Description

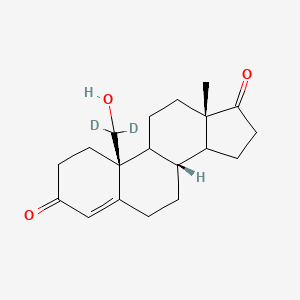

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,10S,13S)-10-[dideuterio(hydroxy)methyl]-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16,20H,2-9,11H2,1H3/t14-,15?,16?,18-,19+/m0/s1/i11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUHPTGEXRHMQQ-TWXFGGLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@]12CCC(=O)C=C1CC[C@@H]3C2CC[C@]4(C3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Labeling Methodologies of 19 Hydroxy Androstenedione 19 D2

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The introduction of deuterium at a specific molecular position requires carefully designed synthetic strategies. For 19-Hydroxy Androstenedione-19-d2, the primary focus is on the selective deuteration of the C-19 methyl group.

Design of Multi-Step Synthetic Pathways for Deuterated 19-Hydroxy Androstenedione (B190577)

A robust method for preparing 19-deuterated androstenedione, a key precursor to the final product, involves a unified total synthesis approach. This strategy offers the advantage of introducing the deuterium label at a specific and early stage of the synthesis, ensuring high isotopic enrichment.

One such pathway commences with the synthesis of a deuterated Hajos-Parrish ketone, a versatile building block in steroid synthesis. The 19-trideuterated steroid synthesis can proceed through a non-deuterated Hajos-Parrish ketone, with the crucial incorporation of the 19-methyl-d3 group occurring at a later stage of the synthetic route through the use of a deuterated methylating agent like trideuteromethyl iodide (CD3I). nih.govwustl.edu

The general synthetic sequence can be conceptualized as follows:

Assembly of the Steroid Skeleton: A multi-step total synthesis is employed to construct the core androstane (B1237026) skeleton.

Introduction of the Deuterated C-19 Methyl Group: At an appropriate intermediate stage, a precursor lacking the C-19 methyl group is treated with a deuterated methylating agent, such as CD3I, to install the -CD3 group. nih.govwustl.edu This method allows for the preparation of 19-d3-androst-4-ene-3,17-dione. nih.gov

Hydroxylation at C-19: The final key transformation is the selective hydroxylation of the deuterated C-19 methyl group of the androstenedione precursor. This is typically achieved through enzymatic means, for example, using cytochrome P450 aromatase (P450 19A1), which is known to catalyze the 19-hydroxylation of androgens. researchgate.net The enzymatic approach offers high selectivity for the C-19 position. The reaction converts 19-trideuterated androstenedione into 19-hydroxy-19,19-dideuterioandrostenedione (19-Hydroxy Androstenedione-19-d2), with one deuterium atom being replaced by a hydroxyl group.

This multi-step approach ensures that the deuterium label is incorporated specifically at the C-19 position and is retained throughout the subsequent synthetic transformations.

Application of Deuteration Techniques and Reagents

The cornerstone of synthesizing 19-Hydroxy Androstenedione-19-d2 is the use of specific deuterated reagents. The choice of reagent is critical for achieving high levels of deuterium incorporation at the desired position.

| Reagent | Purpose | Reference |

| Trideuteromethyl iodide (CD3I) | Introduction of the trideuterated methyl group at the C-19 position. | nih.govwustl.edu |

| Dichloroaluminum deuteride | Used for the introduction of deuterium at other positions, for instance at C-7 in the synthesis of 19-hydroxy-[7-2H2]androstenedione, showcasing a different deuteration strategy. | nih.gov |

The use of CD3I is particularly effective in the context of a total synthesis where a C-19 functional group can be displaced or a precursor can be alkylated to introduce the deuterated methyl group. nih.govwustl.edu The conditions for this reaction are carefully controlled to ensure efficient and site-specific methylation.

Characterization of Isotopic Enrichment and Purity for Research Applications

Following the synthesis, it is imperative to thoroughly characterize the final product to confirm its identity, purity, and the extent of isotopic labeling. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

The determination of isotopic enrichment and purity is crucial for the application of 19-Hydroxy Androstenedione-19-d2 in research, particularly in quantitative mass spectrometry-based assays where it serves as an internal standard. sigmaaldrich.com

| Analytical Technique | Information Obtained |

| Mass Spectrometry (MS) | Provides the molecular weight of the compound, confirming the incorporation of deuterium atoms. High-resolution mass spectrometry (HR-MS) can be used to determine the exact mass and elemental composition, further confirming the identity and isotopic enrichment. rsc.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique for separating the deuterated steroid from any unlabeled or partially labeled counterparts and for quantifying the isotopic purity. usgs.gov The fragmentation pattern in the mass spectrum can also provide structural information. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR is used to confirm the absence of signals corresponding to the protons at the deuterated C-19 position. ¹³C NMR can also be employed, where the signal for the deuterated carbon will be a multiplet due to C-D coupling and will have a characteristic upfield shift. rsc.orgnih.gov |

These analytical methods, when used in conjunction, provide a comprehensive characterization of the synthesized 19-Hydroxy Androstenedione-19-d2, ensuring its suitability for its intended research applications. The data obtained from these analyses are critical for validating the synthetic methodology and for the accurate interpretation of experimental results where this labeled compound is utilized.

Advanced Analytical Strategies for 19 Hydroxy Androstenedione 19 D2 and Its Metabolites

Mass Spectrometry-Based Platforms for Detection and Quantification

Mass spectrometry (MS) coupled with chromatographic separation has become the gold standard for steroid analysis due to its high sensitivity and specificity. mdpi.com The development of robust MS-based methods is essential for distinguishing between structurally similar steroid isomers and accurately quantifying them in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Optimization

Gas chromatography-mass spectrometry (GC-MS) has historically been a powerful tool for steroid analysis, offering excellent separation efficiency. tofwerk.com However, a significant drawback of GC-MS is the requirement for extensive sample preparation, often involving derivatization to increase the volatility and thermal stability of the analytes. tofwerk.comnih.gov

A common derivatization strategy involves the formation of oxime derivatives, followed by analysis using a capillary column GC-MS system. nih.govsigmaaldrich.com For instance, a method employing stable isotope-labeled tracers for measuring the plasma clearance rates of androstenedione (B190577) and testosterone (B1683101) involved derivatization with pentafluoropropionic anhydride (B1165640) before GC-MS analysis. nih.gov While effective, these derivatization steps can be time-consuming. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Method Development and Optimization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred technique for steroid analysis, largely due to its simplified sample preparation and high throughput capabilities. sciex.com This method allows for the direct analysis of underivatized steroids, significantly reducing sample processing time. nih.gov

Effective sample preparation is critical for removing interfering substances from biological matrices and concentrating the analytes of interest. Common techniques for steroid analysis include:

Liquid-Liquid Extraction (LLE): This technique is widely used for extracting steroids from biological fluids like serum and plasma. nih.govnih.govnih.gov Methyl tert-butyl ether (MTBE) is a frequently used solvent for LLE of steroids. nih.govnih.gov

Solid-Phase Extraction (SPE): SPE offers a more automated and controlled extraction process compared to LLE. nih.govoup.com It can be used to selectively isolate and concentrate steroids from complex samples. nih.gov

Supported Liquid Extraction (SLE): This is a 96-well plate-based technique that combines the principles of LLE with the ease of use of SPE, enabling high-throughput sample processing. youtube.com

Protein Precipitation: For serum or plasma samples, protein precipitation with a solvent like acetonitrile (B52724) is a common initial step to remove the bulk of proteinaceous material. nih.gov

While LC-MS/MS often allows for the analysis of underivatized steroids, derivatization can sometimes be employed to enhance sensitivity for certain compounds. nih.gov However, with advancements in mass spectrometer sensitivity, derivatization is often no longer necessary. nih.gov

The separation of structurally similar steroid isomers is a significant analytical challenge. tofwerk.comsciex.com High-resolution chromatographic techniques are essential to resolve these compounds before they enter the mass spectrometer.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems, with their smaller particle size columns, provide higher resolution and faster analysis times compared to traditional HPLC. oup.comresearchgate.net

Column Chemistries: The choice of column chemistry is critical for achieving optimal separation. Biphenyl (B1667301) and C8 columns are often favored for steroid analysis as they can provide different selectivity compared to the more common C18 columns. nih.govsciex.com For example, C8 columns have been shown to reduce the retention times of certain steroids. nih.gov

The following table provides an example of a gradient condition used for the separation of steroids using a biphenyl column:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 70 | 30 |

| 5.0 | 30 | 70 |

| 5.1 | 5 | 95 |

| 6.0 | 5 | 95 |

| 6.1 | 70 | 30 |

| 8.0 | 70 | 30 |

| Data based on a representative steroid separation method. |

The optimization of mass spectrometric parameters is crucial for achieving the desired sensitivity and specificity.

Ionization Modes: Atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) are often preferred for the analysis of less polar steroids like androstenedione, as they can provide better ionization efficiency and reduced matrix effects compared to electrospray ionization (ESI). nih.govnih.gov APPI, in particular, has been shown to be a soft ionization source that effectively ionizes steroids with high selectivity, leading to cleaner chromatograms. nih.gov

Multiple Reaction Monitoring (MRM): MRM is the most common acquisition mode used for quantitative analysis in tandem mass spectrometry. researchgate.net It involves selecting a specific precursor ion in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This highly specific detection method significantly reduces background noise and improves the limit of detection. The declustering potential (DP) and collision energy (CE) are optimized for each specific MRM transition to maximize signal intensity. frontiersin.orgfrontiersin.org

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as time-of-flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements, which can aid in the identification of unknown metabolites and improve specificity, especially when dealing with complex matrices. sciex.com

Role of 19-Hydroxy Androstenedione-19-d2 as an Internal Standard in Quantitative Research

The use of stable isotope-labeled internal standards is a fundamental principle of robust quantitative analysis in mass spectrometry. sigmaaldrich.comsigmaaldrich.com 19-Hydroxy Androstenedione-19-d2, with its deuterium (B1214612) labels, serves as an ideal internal standard for the quantification of endogenous 19-hydroxyandrostenedione and related steroids.

The key advantages of using a deuterated internal standard like 19-Hydroxy Androstenedione-19-d2 include:

Correction for Matrix Effects: The internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of these matrix-induced variations. nih.gov

Compensation for Sample Loss: Any loss of analyte during the sample preparation process (e.g., extraction, evaporation) will be mirrored by a proportional loss of the internal standard, ensuring that the final analyte-to-internal standard ratio remains accurate. sigmaaldrich.com

Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the quantitative results. sigmaaldrich.comsigmaaldrich.com

The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. nih.govnih.gov The concentration of the endogenous analyte is then determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Mitigation of Matrix Effects and Analytical Variability

In analytical chemistry, especially in the analysis of biological samples, the "matrix" refers to all the components of the sample other than the specific analyte of interest. In steroid profiling, biological matrices like plasma, serum, or urine are incredibly complex and can significantly interfere with the analysis, leading to matrix effects and analytical variability. clearsynth.com

The use of a stable isotope-labeled internal standard, such as 19-Hydroxy Androstenedione-19-d2, is the most effective strategy to counteract these issues. aptochem.com An ideal internal standard co-elutes with the analyte and exhibits the same chemical and physical properties during sample preparation and analysis. aptochem.com Because deuterated standards like 19-Hydroxy Androstenedione-19-d2 are chemically identical to the endogenous compound (the analyte), they are affected by the sample matrix in the same way. sigmaaldrich.com This includes variations in extraction efficiency, sample loss during processing, and fluctuations in ionization efficiency within the mass spectrometer's source. aptochem.comsigmaaldrich.com By adding a known quantity of the deuterated standard to the sample at the beginning of the workflow, any losses or variations affecting the analyte will also affect the standard to the same degree. The final measurement is based on the ratio of the analyte to the internal standard, which effectively cancels out these sources of error and ensures a robust and reproducible result. clearsynth.com

This approach has become essential for high-throughput bioanalytical methods, increasing assay robustness and reducing rejection rates for samples that fall outside quality control limits. aptochem.com Research has demonstrated that this isotope dilution method provides a sensitive and reliable technique with good accuracy and precision for the analysis of androstenedione and testosterone in human plasma. nih.gov

Table 1: Sources of Analytical Variability and Mitigation by Deuterated Internal Standards

This interactive table summarizes how 19-Hydroxy Androstenedione-19-d2 helps correct for common errors in steroid analysis.

| Source of Variability | Description | Mitigation by Deuterated Internal Standard |

|---|---|---|

| Sample Extraction | Inconsistent recovery of the analyte from the biological matrix (e.g., plasma, urine) during liquid-liquid or solid-phase extraction. | The standard experiences the same extraction inconsistencies as the analyte. The analyte/standard ratio remains constant, correcting for variable recovery. aptochem.com |

| Ionization Suppression/Enhancement | Co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer source, leading to an artificially low or high signal. | The standard co-elutes and is affected by ion suppression/enhancement identically to the analyte, normalizing the signal response. clearsynth.comsigmaaldrich.com |

| Injection Volume Variation | Minor differences in the volume of sample extract injected into the chromatography system. | Any variation in injection volume affects both the analyte and the standard equally, leaving their ratio unchanged. aptochem.com |

| Instrumental Drift | Fluctuations in mass spectrometer detector sensitivity over the course of an analytical run. | As the standard and analyte are measured nearly simultaneously, short-term detector drift impacts both, preserving the accuracy of the ratio. sigmaaldrich.com |

Enhancement of Specificity and Sensitivity in Steroid Profiling

Beyond mitigating variability, the use of 19-Hydroxy Androstenedione-19-d2 is critical for enhancing the specificity and sensitivity of steroid profiling assays.

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other, potentially interfering, compounds. youtube.com In steroid analysis, this is a significant challenge due to the existence of numerous isomers and structurally similar steroids that may have overlapping chromatographic peaks. youtube.com A deuterated internal standard like 19-Hydroxy Androstenedione-19-d2 possesses a higher mass than its non-labeled counterpart due to the presence of two deuterium atoms. While it behaves identically during chromatography, the mass spectrometer can easily distinguish it from the endogenous analyte based on its unique mass-to-charge (m/z) ratio. aptochem.comsigmaaldrich.com This mass difference ensures that the signal from the analyte is not confused with the signal from the standard or other interfering substances, dramatically improving the specificity and reliability of the measurement. nih.gov

Sensitivity is enhanced through the isotope dilution method. By providing a clean, well-defined signal, the internal standard allows for the confident detection and quantification of the analyte even at very low physiological or pathophysiological concentrations. sigmaaldrich.commdpi.com This high sensitivity is crucial for many applications, including the analysis of low-abundance hormones. Methods employing stable isotope-labeled tracers with GC-MS or LC-MS/MS analysis have proven effective for measuring the plasma clearance rates of androgens and for determining steroid levels during pregnancy and at delivery. nih.govnih.gov The synthesis of deuterated steroids, such as 19-hydroxy-[7-2H2]androstenedione, has been specifically undertaken to serve as internal standards for these precise analytical applications. nih.gov

Table 2: Example Mass-to-Charge (m/z) Ratios for Analyte and Deuterated Standard

This table illustrates the mass difference that allows a mass spectrometer to distinguish between the target analyte and its deuterated internal standard.

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Example [M+H]+ ion (m/z) |

|---|---|---|---|

| 19-Hydroxy Androstenedione (Analyte) | C₁₉H₂₆O₃ | 302.1882 | 303.1955 |

Applications of 19 Hydroxy Androstenedione 19 D2 in Elucidating Steroid Biochemical Pathways

Investigation of Aromatase (CYP19A1) Catalysis and Reaction Mechanism

The enzyme aromatase, a product of the CYP19A1 gene, is the sole enzyme in vertebrates responsible for converting androgens into estrogens. nih.govnih.gov This conversion is not a single event but a complex, three-step oxidative process. nih.govnih.gov The use of isotopically labeled substrates like 19-Hydroxy Androstenedione-19-d2 has been fundamental in dissecting this multi-step reaction.

The biosynthesis of estrogens from androgens involves three consecutive hydroxylation reactions catalyzed by aromatase. nih.gov When androstenedione (B190577) is the initial substrate, the first two steps produce 19-hydroxyandrostenedione (19-OH-AD) and subsequently 19-oxoandrostenedione. nih.govnih.gov The final step results in the formation of estrone. nih.gov

Early research sought to confirm whether these 19-hydroxylated forms were true, obligatory intermediates. Studies revealed that aromatase is a "distributive" enzyme, meaning it can release the 19-hydroxy and 19-oxo intermediates from its active site before the reaction sequence is complete. nih.govnih.gov These intermediates can then re-enter the aromatase binding pocket for further oxidation or diffuse into the surrounding tissue and bloodstream. nih.govnih.gov The use of labeled 19-Hydroxy Androstenedione-19-d2 in incubation studies allows researchers to add it to the system and observe its direct conversion to deuterated 19-oxoandrostenedione and deuterated estrone, confirming its status as a direct and necessary intermediate in the aromatization pathway.

Deuterated substrates are crucial for performing kinetic and mechanistic studies on enzymes. The substitution of a hydrogen atom with a deuterium (B1214612) atom at a site of enzymatic reaction can lead to a "kinetic isotope effect" (KIE), where the rate of C-D bond cleavage is slower than C-H bond cleavage.

| Mechanistic Implication | Expected Kinetic Isotope Effect (KIE) |

| C-H bond cleavage is not rate-limiting | KIE ≈ 1 |

| C-H bond cleavage is partially rate-limiting | 1 < KIE < 5 |

| C-H bond cleavage is the primary rate-limiting step | KIE > 5 |

Tracing Metabolic Fate and Identification of Novel Steroid Metabolites

The deuterium label in 19-Hydroxy Androstenedione-19-d2 serves as a stable, non-radioactive tracer, making it an ideal tool for metabolic studies both in isolated cellular systems and in whole organisms. nih.gov

In vitro systems, such as cultured cells or isolated tissue preparations (microsomes), are used to study metabolism in a controlled environment. When 19-Hydroxy Androstenedione-19-d2 is introduced into these systems, its metabolic products can be definitively identified. For instance, incubating the deuterated compound with adrenal, ovarian, or prostate cancer cells—all of which express a variety of steroidogenic enzymes—allows for the mapping of its conversion pathways. nih.gov

Using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), metabolites that retain the deuterium label can be distinguished from the endogenous, unlabeled steroid pool. This has led to the identification of various metabolic products beyond the direct aromatase pathway.

| Potential Deuterated Metabolite | Precursor Compound | Implied Enzymatic Activity |

| 19-Hydroxytestosterone-d2 | 19-Hydroxy Androstenedione-19-d2 | 17β-Hydroxysteroid Dehydrogenase |

| 19-Oxoandrostenedione-d1 | 19-Hydroxy Androstenedione-19-d2 | Aromatase (CYP19A1) / 19-Hydroxysteroid Dehydrogenase |

| Estrone-d1 | 19-Hydroxy Androstenedione-19-d2 | Aromatase (CYP19A1) |

| 5α-Androstan-19-ol-3,17-dione-d2 | 19-Hydroxy Androstenedione-19-d2 | 5α-Reductase |

Administering 19-Hydroxy Androstenedione-19-d2 to animal models allows researchers to trace its metabolic fate in a complex, whole-body system. nih.gov Following administration, samples of blood, urine, and various tissues can be collected over time. nih.govnih.gov Analysis of these samples reveals not only the direct metabolites but also provides insights into the compound's distribution, conjugation for excretion, and rates of clearance. nih.gov Such studies have been instrumental in understanding how intermediates of estrogen synthesis, which can be secreted by tissues like the adrenal glands and ovaries, are processed throughout the body. nih.gov

Characterization of Steroidogenic Enzyme Function (e.g., Hydroxysteroid Dehydrogenases, Reductases)

Beyond its role in studying aromatase, 19-Hydroxy Androstenedione-19-d2 is a valuable substrate for characterizing the activity and specificity of other steroidogenic enzymes. The presence of the 19-hydroxy group can influence how a steroid interacts with enzymes that typically act on other positions of the steroid nucleus.

By incubating 19-Hydroxy Androstenedione-19-d2 with purified enzymes or cell lines engineered to express a specific enzyme, its suitability as a substrate can be determined. For example, various isoforms of hydroxysteroid dehydrogenases (HSDs) catalyze the interconversion of keto- and hydroxyl- groups, such as the conversion between androstenedione and testosterone (B1683101) at the C17 position. nih.gov Using the deuterated 19-hydroxy substrate can reveal whether an enzyme like 17β-HSD can efficiently catalyze the conversion of 19-Hydroxy Androstenedione-19-d2 to 19-hydroxytestosterone-d2. Similarly, the activity of 5α-reductases, which convert testosterone to the more potent androgen dihydrotestosterone (B1667394) (DHT), can be tested for their ability to reduce the A-ring of 19-hydroxylated androgens. nih.govspringermedizin.de The deuterium label ensures that any observed product is unequivocally derived from the administered substrate.

Analysis of Kinetic Isotope Effects in Steroid Metabolism Research

The primary application of 19-Hydroxy Androstenedione-19-d2 in biochemical research is for the analysis of kinetic isotope effects (KIEs). A KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its heavier isotopes. nih.govnih.gov In the context of steroid metabolism, this typically involves replacing a hydrogen atom (protium, ¹H) with a deuterium atom (²H) at a site where a carbon-hydrogen (C-H) bond is cleaved during an enzymatic reaction. nih.gov

The enzyme aromatase (CYP19A1), a member of the cytochrome P450 superfamily, is a principal target for studies utilizing deuterated 19-hydroxyandrostenedione. nih.govwikipedia.org Aromatase catalyzes the conversion of androgens to estrogens, a critical process in sexual development and a target for breast cancer therapies. wikipedia.orgnih.gov This conversion involves three successive oxidative steps at the C19 methyl group of the androgen substrate. nih.govnih.gov The substrate, androstenedione, is first hydroxylated to form 19-hydroxyandrostenedione, which is then oxidized to 19-oxoandrostenedione. The final and most debated step involves the C10-C19 bond cleavage, leading to the formation of the estrogen, estrone, and a molecule of formic acid. nih.govacs.org

The use of 19-Hydroxy Androstenedione-19-d2 allows for the direct investigation of the KIE in the subsequent oxidation step. Research has explored the kinetic solvent isotope effect, where the reaction is carried out in heavy water (D₂O) instead of H₂O, to probe the involvement of proton transfers in the catalytic cycle. Studies have revealed significant kinetic solvent isotope effects for the C10-C19 lyase reaction, suggesting the involvement of a ferryl-oxo (Compound I) intermediate in the final aromatization step. nih.gov

While specific KIE values from direct competitive assays using 19-Hydroxy Androstenedione-19-d2 are not extensively documented in publicly available literature, the principles of KIE analysis provide a clear framework for its application. The table below illustrates hypothetical data from such an experiment to demonstrate the concept.

Table 1: Hypothetical Kinetic Data for Aromatase-Mediated Oxidation

| Substrate | Initial Reaction Rate (pmol/min/mg protein) | Calculated KIE (kH/kD) |

| 19-Hydroxy Androstenedione | 150 | 2.5 |

| 19-Hydroxy Androstenedione-19-d2 | 60 |

This table is for illustrative purposes to demonstrate the concept of KIE. Actual experimental values may vary.

In this hypothetical scenario, the significant KIE of 2.5 would strongly suggest that the cleavage of a C-H bond at the C19 position is a rate-limiting factor in the second oxidative step of aromatization.

Detailed research findings from related studies support the utility of this approach. For instance, investigations into the aromatase mechanism have used various isotopic labeling strategies to distinguish between proposed chemical pathways for the final C-C bond cleavage. acs.org The observation of a substantial KIE would provide compelling evidence for a mechanism involving hydrogen abstraction from the C19 position in the rate-determining step. The use of deuterated substrates like 19-Hydroxy Androstenedione-19-d2 is therefore a powerful and precise method for dissecting the intricate mechanisms of steroid biosynthesis and metabolism.

Broader Research Contexts and Future Directions for Deuterated Steroid Probes

Integration of Deuterium (B1214612) Labeling into Targeted and Untargeted Steroid Metabolomics

The analysis of the complete set of steroids, known as the steroidome, provides critical insights into various physiological and pathological states. Deuterium-labeled steroids, such as 19-Hydroxy Androstenedione-19-d2, are instrumental in both targeted and untargeted metabolomics. nih.gov

In targeted metabolomics , which focuses on quantifying specific, known steroids, deuterated internal standards are considered the gold standard. texilajournal.comresearchgate.net Because they share nearly identical physicochemical properties with the analyte of interest, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. texilajournal.comsigmaaldrich.com This allows for precise correction of variations that can occur during sample preparation and analysis, leading to highly accurate quantification. texilajournal.comsigmaaldrich.com The use of stable isotope-labeled internal standards is a key feature of high-quality analytical methods for steroid measurement. youtube.com

Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable metabolites in a sample, including unknown steroids. While more challenging, deuterium labeling is also finding applications here. Techniques like hydrogen-deuterium scrambling (HDS) coupled with liquid chromatography-mass spectrometry (LC-MS) can help in the structural identification of unknown metabolites. nih.gov By observing the patterns of hydrogen-deuterium exchange, researchers can deduce structural information, which helps in reducing the number of potential candidates for an unknown compound identified through database searches. nih.gov The use of deuterium oxide (D2O) for metabolic labeling is a cost-effective and versatile method to introduce deuterium into various biomolecules, enabling studies on metabolic flux and relative quantification in broad omics research. nih.gov

Potential for Elucidating Complex Steroid Homeostasis Mechanisms

Steroid homeostasis is a tightly regulated process involving a complex network of synthesis and metabolic pathways. 19-hydroxyandrostenedione (19-OHA) is a key intermediate in the aromatase reaction, which converts androgens to estrogens. nih.gov The production and clearance of such steroids are critical for maintaining hormonal balance.

Deuterium-labeled steroids serve as powerful tracers for in vivo metabolic studies. nih.gov By introducing a compound like 19-Hydroxy Androstenedione-19-d2 into a biological system, researchers can track its conversion to other steroids, its distribution in different tissues, and its rate of clearance. nih.gov For instance, studies have used deuterium-labeled androstenedione (B190577) and testosterone (B1683101) to measure their plasma clearance rates in humans, providing valuable data on androgen dynamics. nih.gov

The study of 19-OHA itself is significant as it is not merely a transient intermediate. It can be released from the enzyme complex and accumulate in tissues or enter circulation. nih.gov Research has detected 19-OHA in various tissues, including the adrenal glands, brain, ovaries, and testes, and has linked it to conditions like hypertension and prostate cancer. nih.govnih.govnih.gov Using deuterated 19-OHA as a tracer can help to precisely map these pathways and understand its physiological and pathophysiological roles. For example, it could clarify how its production in the adrenal glands is regulated or its mechanism of action in inducing neuroendocrine trans-differentiation in prostate cancer cells. nih.govnih.govfrontiersin.org

Methodological Advancements in Stable Isotope Dilution Analysis of Steroids

The quantification of steroids in biological samples is analytically challenging due to their structural similarity and wide concentration ranges. nih.gov Stable isotope dilution analysis (SIDA), predominantly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the preferred method for its high sensitivity and specificity over traditional immunoassays. nih.govnih.govyoutube.com

The core of SIDA is the use of a stable isotope-labeled internal standard, such as 19-Hydroxy Androstenedione-19-d2, which is added to a sample at a known concentration. sigmaaldrich.com The ratio of the endogenous (unlabeled) steroid to the labeled standard is measured by MS/MS. Since the analyte and the standard behave almost identically during extraction, purification, and ionization, this method provides very accurate and precise quantification. texilajournal.comsigmaaldrich.com

Recent advancements in this field focus on:

Improving Sensitivity: New derivatization techniques and more sensitive mass spectrometers are enabling the detection of steroids at very low concentrations. nih.govyoutube.com

Multiplexing: The development of methods for the simultaneous quantification of multiple steroids from a single, small sample is a significant advance. nih.govnih.gov This provides a more comprehensive view of the steroid profile.

High-Throughput Analysis: Innovations like the TurboFlow technology automate sample cleanup, increasing the speed and efficiency of analysis, which is crucial for clinical and large-scale research. nih.gov

Standardization and Harmonization: Efforts are underway to standardize LC-MS/MS methods across different laboratories to ensure that results are comparable, which is critical for clinical diagnostics and collaborative research. youtube.com

The choice of the internal standard is critical. The position and number of deuterium atoms can sometimes affect chromatographic separation and fragmentation, so careful method development is essential. researchgate.net The synthesis of highly labeled standards without loss of the isotope label is also a key area of chemical research. nih.gov

Future Research Avenues for 19-Hydroxy Androstenedione-19-d2 as a Molecular Probe in Systems Biology

Systems biology aims to understand complex biological systems by studying the interactions between their various components. As a molecular probe, 19-Hydroxy Androstenedione-19-d2 can be a valuable tool in this field.

Future research could focus on:

Mapping Steroidogenic Networks: By using deuterated 19-OHA as a tracer in combination with comprehensive "omics" analyses (genomics, transcriptomics, proteomics, and metabolomics), researchers can build detailed models of steroidogenic networks. This could reveal how perturbations in one part of the network, for example, by a drug or in a disease state, affect the entire system.

Investigating Receptor Interactions: 19-OHA has been identified as an agonist for the olfactory receptor OR51E2, which is implicated in prostate cancer. nih.govfrontiersin.org Deuterated 19-OHA could be used in binding assays and functional studies to further probe this interaction and identify other potential receptors and signaling pathways it might modulate.

Understanding Off-Target Effects: The compound has been shown to have potent hypertensinogenic effects. nih.govnih.gov Using 19-Hydroxy Androstenedione-19-d2 in systems-level studies could help elucidate the molecular mechanisms behind these effects, potentially identifying new therapeutic targets for certain forms of hypertension.

Probing Enzyme Function: The aromatase reaction is a critical step in steroidogenesis. nih.gov Labeled substrates like deuterated androstenedione are used to study the kinetics and mechanisms of this and other steroidogenic enzymes, which can be crucial for designing enzyme inhibitors for therapeutic purposes. nih.gov

The integration of data from tracer studies with computational modeling will be key to unlocking a systems-level understanding of steroid biology, and probes like 19-Hydroxy Androstenedione-19-d2 will be at the forefront of these investigations.

Data Tables

Table 1: Properties of 19-Hydroxy Androstenedione-19-d2

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₉H₂₄D₂O₃ | scbt.com |

| Molecular Weight | 304.42 g/mol | scbt.com |

| CAS Number | 71995-64-7 | scbt.com |

| Application | Internal standard for GC-MS/LC-MS analysis, tracer for in vivo metabolic studies | nih.gov |

Table 2: Analytical Techniques for Steroid Analysis

| Technique | Advantages | Disadvantages | Key Use Case with Deuterated Standards |

|---|---|---|---|

| Immunoassay | Ease of use, high throughput. | Lacks specificity due to cross-reactivity with similar steroids. sigmaaldrich.comnih.gov | Not applicable. |

| GC-MS | High specificity and sensitivity, considered a gold standard. nih.gov | Requires derivatization, complex sample preparation. nih.gov | Accurate quantification using deuterated internal standards. nih.gov |

| LC-MS/MS | High specificity and sensitivity, simpler sample prep than GC-MS, allows for multiplexing. nih.govnih.gov | Potential for ion suppression/enhancement, requires careful method development. texilajournal.com | Preferred method for stable isotope dilution analysis for accurate quantification. texilajournal.comnih.gov |

Compound Names Mentioned

11-deoxycortisol

17α-hydroxyprogesterone (17-OHP)

17-hydroxypregnenolone

19-Hydroxy Androstenedione (19-OHA)

19-Hydroxy Androstenedione-19-d2

Androstenedione (Adione)

Corticosterone

Cortisol

Cortisone

Dehydroepiandrosterone (DHEA)

Dehydroepiandrosterone sulfate (B86663) (DHEAS)

Estradiol

Estriol

Estrone

Estrone 3-sulfate (E1-S)

Pregnenolone

Progesterone

Testosterone (T)

Q & A

Q. What are the standard analytical methods for quantifying 19-Hydroxy Androstendione-19-d2 in biological matrices, and how are they validated?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity for sterol analysis, as seen in analogous studies with 19-hydroxy cholesterol . Validation requires calibration curves, recovery tests, and inter-day/intra-day precision assessments. Detailed protocols must include instrument parameters (e.g., column type, ionization mode) and sample preparation steps (e.g., derivatization) to ensure reproducibility .

Q. What critical considerations are necessary for synthesizing this compound with high isotopic purity?

Methodological Answer: Synthesis should prioritize deuterium incorporation efficiency at the 19-position, verified via nuclear magnetic resonance (NMR) and high-resolution MS. Isotopic purity (>98%) is critical to avoid metabolic interference in tracer studies. Protocols must specify reaction conditions (e.g., solvent, catalyst) and purification techniques (e.g., HPLC) .

Q. How should researchers design ethical and reproducible human studies involving deuterated steroids like this compound?

Methodological Answer: Ethical approval requires explicit disclosure of deuterated compound use in participant consent forms. Reproducibility hinges on documenting batch-specific isotopic purity, storage conditions, and dosing protocols. Multi-site studies must standardize protocols across laboratories and designate lead investigators for coordination .

Advanced Research Questions

Q. How does isotopic deuteration at the 19-position influence the metabolic stability of 19-Hydroxy Androstendione in in vitro models?

Methodological Answer: Comparative studies using deuterated vs. non-deuterated analogs should employ hepatocyte or microsomal assays with LC-MS/MS quantification. Kinetic isotope effects (KIEs) on hydroxylation rates must be analyzed using Michaelis-Menten parameters. Control experiments should rule out non-enzymatic degradation .

Q. What strategies resolve discrepancies in pharmacokinetic data between deuterated and non-deuterated analogs?

Methodological Answer: Contradictions may arise from KIEs or matrix effects. Researchers should:

Q. How can researchers optimize the detection of low-abundance deuterated metabolites in complex biological samples?

Methodological Answer: Advanced data-independent acquisition (DIA) MS workflows enhance sensitivity for trace metabolites. Sample pre-concentration (e.g., solid-phase extraction) and isotopic pattern deconvolution algorithms are critical. Method optimization should include spike-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates) .

Q. What frameworks (e.g., PICO, FINER) are suitable for designing hypothesis-driven studies with this compound?

Methodological Answer: The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure practical study design. For tracer studies, define:

- Population : Cell lines or animal models.

- Intervention : Dose and administration route.

- Comparison : Non-deuterated controls.

- Outcome : Metabolic half-life or enzyme kinetics. Novelty assessments should benchmark against existing deuterated steroid literature .

Data Analysis and Reporting

Q. How should large datasets from deuterated compound studies be structured in publications to ensure clarity?

Methodological Answer: Raw data (e.g., chromatograms, kinetic curves) should be archived in supplementary materials. Processed data must align with research questions, using tables to summarize key parameters (e.g., AUC, Cmax). Statistical analyses (e.g., ANOVA for inter-group comparisons) must justify significance thresholds .

Q. What pitfalls should researchers avoid when interpreting isotopic effects in metabolic pathway studies?

Q. How can researchers ensure compliance with open science principles when publishing data on this compound?

Methodological Answer: Data availability statements must specify repositories for raw spectra, synthetic protocols, and analytical codes. Author contribution sections should delineate roles in data collection, analysis, and validation. Funding sources and conflicts of interest must be transparently disclosed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.